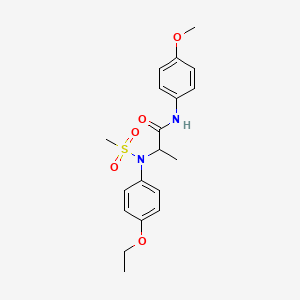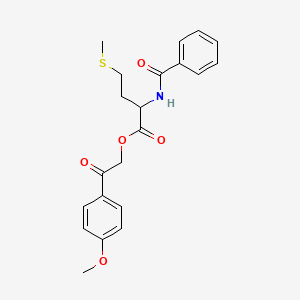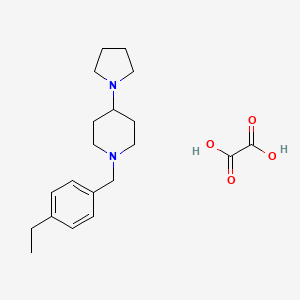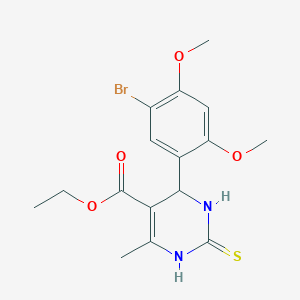![molecular formula C20H26ClF3N2O3 B3970221 [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B3970221.png)
[4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid
概要
説明
[4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid: is a complex organic compound that features a combination of azepane, piperidine, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid typically involves multiple steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Piperidine Ring Formation: Piperidine can be synthesized via hydrogenation of pyridine or through other cyclization methods.
Coupling Reactions: The azepane and piperidine rings are then coupled with the 3-chlorophenyl group using reagents such as Grignard reagents or organolithium compounds.
Introduction of the Trifluoroacetic Acid Group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Halogenation and other substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific functionalities.
作用機序
The mechanism of action of [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
- [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetate
- [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetamide
Uniqueness
The presence of the trifluoroacetic acid group in [4-(Azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its class.
特性
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-(3-chlorophenyl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2HF3O2/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20;3-2(4,5)1(6)7/h5-7,14,17H,1-4,8-13H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKVGMFWIOAVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)
![N-[3-(benzyloxy)benzyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3970169.png)
![3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3970173.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3970184.png)
![1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone](/img/structure/B3970190.png)
![2-(4-methoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970196.png)

![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzene-1-sulfonamide](/img/structure/B3970215.png)

![2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970230.png)
![2-(4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3970236.png)


![1-(diphenylmethyl)-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B3970255.png)
